

# Refametinib gemcitabine phase I/II study protocol

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Refametinib

CAS No.: 923032-37-5

Cat. No.: S548793

Get Quote

## Study Overview & Key Findings

This phase I/II, open-label, multicenter study (NCT Number: Available on [clinicaltrials.gov](https://clinicaltrials.gov/ct2/show/study/NCT01490505) under ID 14905) evaluated **refametinib** combined with gemcitabine in patients with locally advanced or metastatic pancreatic cancer [1] [2].

- **Objective:** Determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), and assess the safety and efficacy of the combination [1] [3] [2].
- **Rationale:** Activating **KRAS mutations** occur in up to 90% of pancreatic cancers. **Refametinib** is a potent, selective allosteric inhibitor of MEK1/2, a key component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in cancer [1] [4] [5].
- **Key Result:** The combination was well-tolerated and showed a promising objective response rate (ORR) of **23%** and a disease control rate (DCR) of **73%**. Outcomes were notably better in patients without detectable KRAS mutations in circulating tumor DNA (ctDNA) [1] [3].

## Efficacy & Safety Profile

The tables below summarize the key efficacy and safety results from the study.

**Table 1: Efficacy Outcomes (Phase II)** [1] [3]

| Parameter                              | All Patients (n=90) | KRAS Mutant (ctDNA) | KRAS Wild-Type (ctDNA) |
|----------------------------------------|---------------------|---------------------|------------------------|
| Objective Response Rate (ORR)          | 23%                 | 28%                 | 48%                    |
| Disease Control Rate (DCR)             | 73%                 | 69%                 | 81%                    |
| Median Progression-Free Survival (PFS) | Information missing | 5.3 months          | 8.8 months             |
| Median Overall Survival (OS)           | Information missing | 6.6 months          | 18.2 months            |

**Table 2: Common Treatment-Emergent Toxicities** [1] [3] *This list includes adverse events observed during the study.*

| Toxicity         | Frequency                                   |
|------------------|---------------------------------------------|
| Thrombocytopenia | Common                                      |
| Fatigue          | Common                                      |
| Anemia           | Common                                      |
| Edema            | Common                                      |
| Rash             | Common (known effect of MEK inhibitors [5]) |
| Diarrhea         | Common (known effect of MEK inhibitors [5]) |

## Detailed Experimental Protocol

This section provides the methodological details for the clinical trial.

## Study Design

- **Phase:** I/II, open-label, single-arm [2].
- **Primary Endpoints:**
  - **Phase I:** Number of subjects with Dose Limiting Toxicities (DLTs); determination of Maximum Tolerated Dose (MTD) [2].
  - **Phase II:** Tumor response according to RECIST 1.1 criteria [2].
- **Secondary Endpoints:** Duration of response, disease control rate, time to progression, progression-free survival, overall survival, safety, and tolerability [2].

## Patient Population

- **Key Inclusion Criteria:** Patients with locally advanced, unresectable, or metastatic pancreatic cancer [2].
- **Sample Size:** 90 patients overall received treatment [1] [3].

## Dosing and Schedule

- **Phase I (Dose Escalation):** Investigated **refametinib** at 20, 30, and 50 mg twice daily in combination with a fixed dose of gemcitabine (1000 mg/m<sup>2</sup>) [1] [2].
- **Recommended Phase II Dose:** The MTD and RP2D was established as **refametinib 50 mg twice daily continuously + gemcitabine 1000 mg/m<sup>2</sup>** administered on days 1, 8, and 15 of a 28-day cycle [1] [3].

## Assessments and Analyses

- **Tumor Assessments:** Conducted at screening and then every 8 weeks using RECIST 1.1 guidelines [2].
- **Pharmacokinetics (PK):** Plasma levels of **refametinib** and gemcitabine were analyzed. The study concluded there was **no pharmacokinetic interaction** between the two drugs [1] [3].
- **Biomarker Analysis:** KRAS mutational status was determined from circulating tumor DNA (ctDNA) [1] [3].

## Mechanism of Action & Pathway

**Refametinib** targets the MAPK signaling pathway, a key driver in many cancers, particularly those with KRAS mutations. The following diagram illustrates the pathway and the drug's site of action.



[Click to download full resolution via product page](#)

## Discussion & Application Notes

- **Clinical Implications:** The combination of **refametinib** and gemcitabine demonstrated a manageable safety profile and clinically meaningful efficacy, especially in a subset of patients with pancreatic cancer [1] [3].
- **Biomarker Strategy:** The trend toward improved outcomes in patients without detectable KRAS mutations in ctDNA is a critical finding. It suggests that **KRAS status could serve as a predictive**

**biomarker** for patient selection in future studies, highlighting the importance of incorporating biomarker analysis into clinical trial design [1] [3].

- **Protocol Note:** The established RP2D and schedule (**refametinib** 50 mg BID with gemcitabine 1000 mg/m<sup>2</sup> on Days 1, 8, 15 of a 28-day cycle) provides a validated regimen for future clinical investigations in this setting [1].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. / Phase of I (BAY 86-9766) in Combination with... II Study Refametinib [pubmed.ncbi.nlm.nih.gov]
2. Pancreatic Neoplasms | Study 14905 [clinicaltrials.bayer.com]
3. / Phase of I (BAY 86-9766) in Combination with... II Study Refametinib [link.springer.com]
4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
5. Refametinib - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [Refametinib gemcitabine phase I/II study protocol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548793#refametinib-gemcitabine-phase-i-ii-study-protocol>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)